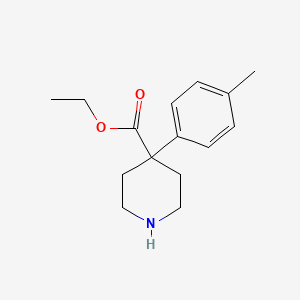
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a methylphenyl group, which is a benzene ring substituted with a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate typically involves the esterification of 4-(4-Methylphenyl)-4-piperidinecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4-(4-Methylphenyl)-4-piperidinecarboxylic acid+EthanolAcid Catalyst4-(4-Methylphenyl)-4-piperidinecarboxylic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-(4-Methylphenyl)-4-piperidinecarboxylic acid and ethanol.
Reduction: 4-(4-Methylphenyl)-4-piperidinecarbinol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid methyl ester
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid propyl ester
- 4-(4-Methylphenyl)-4-piperidinecarboxylic acid butyl ester
Uniqueness
Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate is unique due to its specific ester group, which can influence its reactivity and physical properties. The ethyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propiedades
Número CAS |
227470-66-8 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
ethyl 4-(4-methylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14(17)15(8-10-16-11-9-15)13-6-4-12(2)5-7-13/h4-7,16H,3,8-11H2,1-2H3 |
Clave InChI |
GGSZKEXXUCZYNH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CCNCC1)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















